molecular formula C8H16N2O2 B2497042 3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one CAS No. 1785281-61-9

3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one

Cat. No.: B2497042
CAS No.: 1785281-61-9
M. Wt: 172.228
InChI Key: VVYUBXBJUSQIRZ-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one is a chemical compound with a unique structure that includes an oxazolidinone ring substituted with an aminopropyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of 3-aminopropylamine with 5,5-dimethyl-1,3-oxazolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The oxazolidinone ring may also play a role in stabilizing the compound’s interactions with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one is unique due to its specific structure, which combines an oxazolidinone ring with an aminopropyl group and two methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(3-aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2)6-10(5-3-4-9)7(11)12-8/h3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYUBXBJUSQIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)O1)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785281-61-9
Record name 3-(3-aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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